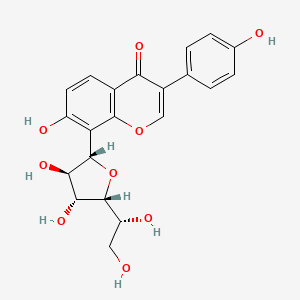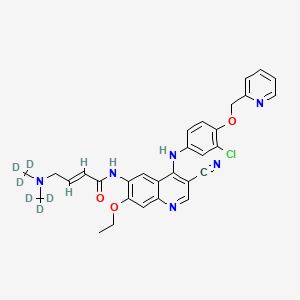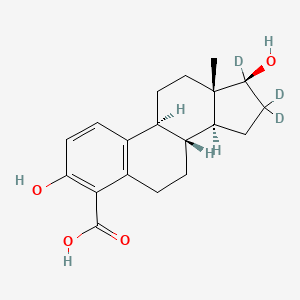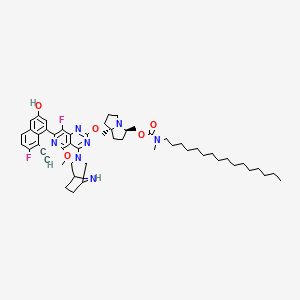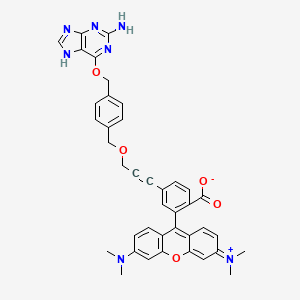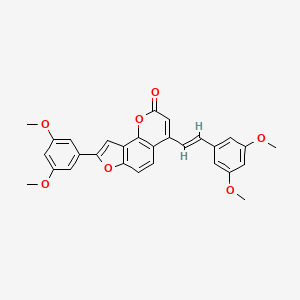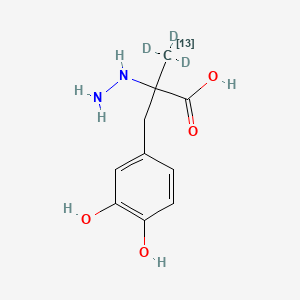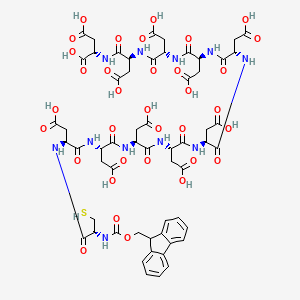
Fmoc-Cys-Asp10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Cys-Asp10: is a synthetic oligopeptide linker that is non-releasable and involves in the synthesis of releasable oligopeptide linkers. These linkers are used to deliver agents to specific targets, such as bone fracture-homing oligopeptides, which can reduce the healing time of fractured femurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys-Asp10 typically involves solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. This method is widely used due to its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by the Fmoc group to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted peptide synthesis are commonly used to enhance efficiency and yield. The use of microwave irradiation significantly reduces reaction times and improves the quality of the peptides produced .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cys-Asp10 undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, which exposes the amino group for further reactions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF (Dimethylformamide) at room temperature.
Coupling: HBTU and DIPEA in DMF.
Major Products Formed: The primary product formed is the extended peptide chain, which can be further modified or used in various applications.
Scientific Research Applications
Chemistry: Fmoc-Cys-Asp10 is used in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide linkers that can target specific cells or tissues, such as bone fracture sites .
Medicine: In medical research, this compound is used to develop targeted drug delivery systems, improving the efficacy and reducing the side effects of therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-Cys-Asp10 involves its role as a linker in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to interact with its target. In the case of bone fracture-homing oligopeptides, this compound helps deliver therapeutic agents to the fracture site, promoting healing .
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative used in peptide synthesis.
Fmoc-Lys(Boc)-OH: An Fmoc-protected lysine derivative used in peptide synthesis.
Uniqueness: Fmoc-Cys-Asp10 is unique due to its specific sequence and its role in the synthesis of releasable oligopeptide linkers. Its ability to target bone fracture sites and reduce healing times sets it apart from other Fmoc-protected amino acids .
Properties
Molecular Formula |
C58H67N11O34S |
|---|---|
Molecular Weight |
1494.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C58H67N11O34S/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
CNKQRGXYKSQSRU-SJPCSGTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


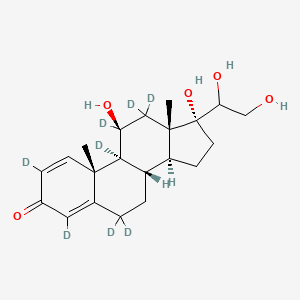
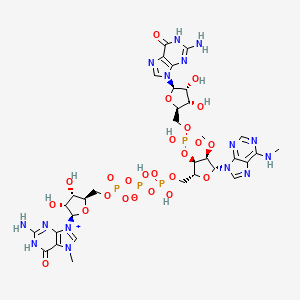

![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
